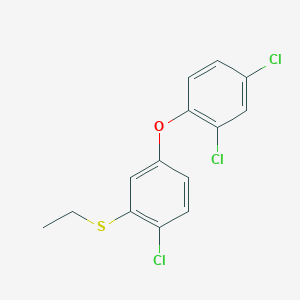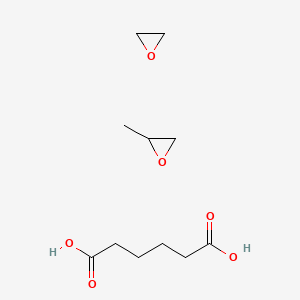
Hexanedioic acid;2-methyloxirane;oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, 2-methyloxirane, and oxirane are compounds that form a polymer with a molecular formula of (C₆H₁₀O₄.C₃H₆O.C₂H₄O)ₓ . These compounds are significant in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Hexanedioic Acid:
2-Methyloxirane:
Industrial Production Methods
Hexanedioic Acid: Industrially produced by the oxidation of cyclohexane with air in the presence of cobalt or manganese catalysts.
2-Methyloxirane: Produced via the chlorohydrin process, where propylene reacts with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated to form propylene oxide.
Oxirane: Produced by the direct oxidation of ethylene using a silver catalyst.
化学反応の分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, forming various oxidized products.
Reduction: They can be reduced to form alcohols or other reduced forms.
Substitution: These compounds can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products
Oxidation: Produces carboxylic acids, aldehydes, or ketones.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the reactants used.
科学的研究の応用
Chemistry
- Used as intermediates in organic synthesis.
- Serve as monomers for polymer production.
Biology
- Studied for their potential biological activities and interactions with biological molecules.
Medicine
- Investigated for their potential use in drug delivery systems and as pharmaceutical intermediates.
Industry
- Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action for these compounds involves their reactivity due to the presence of functional groups such as carboxylic acids and epoxides. These functional groups can undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
Ethylene Glycol: Similar in structure to oxirane but with two hydroxyl groups.
Propylene Glycol: Similar to 2-methyloxirane but with two hydroxyl groups.
Cyclohexane: Similar to hexanedioic acid but lacks the carboxylic acid groups.
Uniqueness
Hexanedioic Acid: Unique due to its six-carbon chain with two carboxylic acid groups, making it a key monomer for nylon production.
2-Methyloxirane: Unique due to its three-membered ring structure, making it highly reactive.
Oxirane: Unique due to its simple three-membered ring structure, making it a versatile intermediate in chemical synthesis.
特性
CAS番号 |
37310-98-8 |
|---|---|
分子式 |
C11H20O6 |
分子量 |
248.27 g/mol |
IUPAC名 |
hexanedioic acid;2-methyloxirane;oxirane |
InChI |
InChI=1S/C6H10O4.C3H6O.C2H4O/c7-5(8)3-1-2-4-6(9)10;1-3-2-4-3;1-2-3-1/h1-4H2,(H,7,8)(H,9,10);3H,2H2,1H3;1-2H2 |
InChIキー |
AEGBOSBMZYQQTD-UHFFFAOYSA-N |
正規SMILES |
CC1CO1.C1CO1.C(CCC(=O)O)CC(=O)O |
関連するCAS |
37310-98-8 58481-42-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


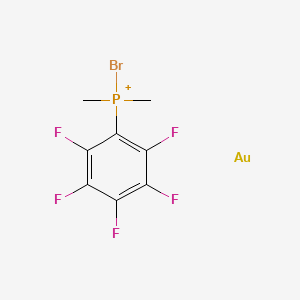
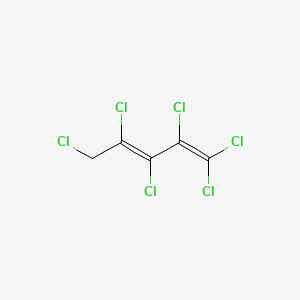
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)

![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
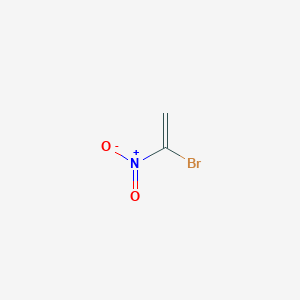
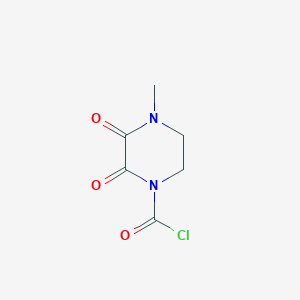
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)

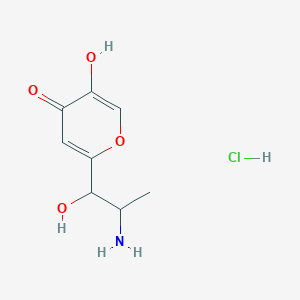
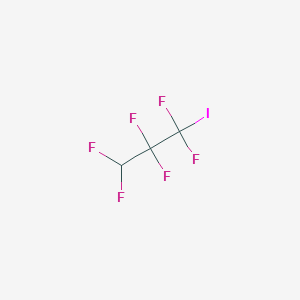
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)
